Trihexylamine

Catalog No.
S1492108
CAS No.
102-86-3
M.F
C18H39N
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexylamine

CAS Number

102-86-3

Product Name

Trihexylamine

IUPAC Name

N,N-dihexylhexan-1-amine

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

DIAIBWNEUYXDNL-UHFFFAOYSA-N

SMILES

CCCCCCN(CCCCCC)CCCCCC

Synonyms

Trihexylamine; N,N-Dihexyl-1-hexanamine; NSC 409786; Tri-n-hexylamine;

Canonical SMILES

CCCCCCN(CCCCCC)CCCCCC

Trihexylamine is an organic compound with the chemical formula C₁₈H₃₉N. It is classified as a tertiary amine, characterized by three hexyl groups attached to a nitrogen atom. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor. Trihexylamine is soluble in organic solvents and exhibits basic properties, making it useful in various

THx is considered a hazardous material due to several factors:

  • Toxicity: Studies suggest THx can be harmful upon inhalation, ingestion, or skin contact [].
  • Flammability: THx is a flammable liquid with a relatively high flash point, posing a fire hazard [].
  • Skin and eye irritation: THx can cause skin and eye irritation upon contact [].

Solvent Extraction

One primary application of trihexylamine in research lies in solvent extraction. Its lipophilic (fat-loving) nature makes it suitable for extracting various metal ions and other polar compounds from aqueous solutions. This separation technique finds application in:

  • Nuclear fuel reprocessing: THA, along with other long-chain amines, is used in the PUREX (Plutonium Uranium Reduction EXtraction) process to separate plutonium and uranium from spent nuclear fuel [].
  • Hydrometallurgy: THA plays a role in extracting valuable metals like copper, nickel, and cobalt from their ores [].
  • Environmental analysis: THA can be used to isolate and analyze environmental contaminants like heavy metals from water samples.

These examples highlight how THA contributes to research efforts in nuclear science, materials science, and environmental monitoring.

Synthesis and Characterization of Materials

Trihexylamine participates in research related to the synthesis and characterization of materials. It serves as a:

  • Precursor for organic compounds: THA can be modified to create various organic molecules with diverse applications, such as pharmaceuticals and catalysts.
  • Ligand in coordination chemistry: THA can act as a ligand, forming complexes with metal ions, which researchers study to understand their properties and potential applications.
Due to its basic nature. It acts as a nucleophile in alkylation reactions and can form salts when reacted with acids. Additionally, it can undergo hydrogenolysis under specific conditions, leading to the formation of various dialkylamines and alkanes . Its reactivity allows it to be utilized as an extractant in the purification of compounds, such as succinic acid from fermentation broths .

Trihexylamine can be synthesized through several methods, including:

  • Alkylation of Ammonia: Reacting ammonia with hexyl halides under controlled conditions.
  • Reduction of Hexyl Nitriles: Converting hexyl nitriles into trihexylamine using reducing agents.
  • Direct Amination: Aminating hexanol or its derivatives with ammonia or amines .

These methods highlight the versatility of trihexylamine's synthesis, allowing for its production in various industrial settings.

Trihexylamine has several applications across different industries:

  • Chemical Industry: Used as a base in organic synthesis and as an extractant for separating compounds.
  • Pharmaceuticals: Involved in the production of various pharmaceutical intermediates.
  • Catalysis: Employed in catalytic processes, particularly in reactions involving carbon dioxide and glycidyl methacrylate .
  • Solvent: Acts as a solvent for various organic reactions due to its solubility properties .

Trihexylamine shares structural similarities with other alkylamines, such as:

Compound NameChemical FormulaUnique Features
TriethylamineC₆H₁₅NSmaller alkyl groups; more volatile
TrioctylamineC₂₄H₅₃NLarger alkyl groups; lower solubility in water
TributylamineC₂₄H₅₁NSimilar structure; used in different extraction processes

Uniqueness of Trihexylamine

Trihexylamine is unique due to its longer carbon chain length compared to triethylamine and tributylamine, which influences its solubility and extraction properties. The presence of three hexyl groups enhances its ability to act as a solvent and extractant for larger organic molecules, making it particularly valuable in industrial applications.

Phase-Transfer Catalysis Mechanisms and Reaction Pathways

Trihexylamine facilitates reactions between immiscible aqueous and organic phases by forming ion pairs with anions. Two primary mechanisms govern its action:

MechanismProcessKey Applications
Extractive PTCTransfers nucleophiles (e.g., CN⁻, OH⁻) to organic phases via ion pairing.Alkylation, esterification, nucleophilic substitutions.
Interfacial PTCStabilizes intermediates at phase boundaries, enhancing reactivity.Polymerization, cycloadditions, redox reactions.

In extractive PTC, trihexylamine reacts with aqueous-phase anions (e.g., CH₃O⁻) to form Q⁺X⁻ complexes, which dissolve in organic solvents. For example, in the synthesis of p-nitroanisole, trihexylamine transports CH₃O⁻ from NaOH to react with p-nitrochlorobenzene in toluene. The chloride byproduct is recycled to the aqueous phase, maintaining catalytic efficiency.

Specific Case Studies in Esterification and Alkylation Reactions

Trihexylamine’s efficacy is demonstrated in targeted transformations:

Esterification of Furfuryl Alcohol

Trihexylamine catalyzes esterification of furfuryl alcohol with acid anhydrides (e.g., acetic anhydride) under mild conditions (15–80°C). Unlike traditional acid catalysts, it avoids polymerization of the alcohol, achieving near-quantitative yields.

Reaction Conditions

  • Substrate: Furfuryl alcohol + acetic anhydride
  • Catalyst: Trihexylamine (0.05–0.5 mol %)
  • Temperature: 15–80°C
  • Yield: >90%

Copper-Catalyzed Alkylation

In a copper-mediated reaction, trihexylamine enhances yields in the alkylation of alkenes. For example, in the synthesis of Z-olefins from alkyl halides and alkenes, trihexylamine outperforms other amines due to its mild basicity and solubility in toluene.

Case Study Data

SubstrateCatalystYieldConditions
1a + 2a (alkyl halide)Trihexylamine96%120°C, 20 h, toluene
1a + 2aTriethylamine78%120°C, 20 h, toluene

Comparative Efficacy with Other Tertiary Amines in PTC Systems

Trihexylamine’s performance exceeds smaller tertiary amines due to its hydrophobicity and steric profile.

AmineSolubilityReactivityYield in Alkylation
TrihexylamineHigh (organic)Optimal96%
TriethylamineModerateReduced78%
TrioctylamineHigh (organic)Limited (steric bulk)85%

In phenyl acetone alkylation, trihexylamine achieves higher yields than triethylamine due to its ability to stabilize transition states in organic solvents. Its longer alkyl chains also improve mass transfer rates in biphasic systems.

Role in Synthesizing Functional Materials and Polymers

Trihexylamine enables the creation of advanced materials through controlled polymerization and catalysis:

CO₂ Capture Materials

Trihexylamine-immobilized ionic liquids (e.g., THA-CP-MCM-41) enhance CO₂ reactivity with glycidyl methacrylate. The catalyst’s hydrophobic chains stabilize reactive intermediates, achieving high conversion rates under mild conditions.

Polymerization Reactions

In ring-opening polymerization, trihexylamine acts as a chain-transfer agent, controlling polymer molecular weight. Its basicity neutralizes acidic byproducts, preventing side reactions.

Key Advantages

  • Solvent Compatibility: Compatible with nonpolar solvents for homogeneous catalysis.
  • Recovery: Easily separable from reaction mixtures, reducing costs.

Trihexylamine, a tertiary amine with the molecular formula C₁₈H₃₉N, has emerged as a significant extractant in biotechnological downstream processing applications [14] [15]. This compound, characterized by three hexyl groups attached to a nitrogen atom, exhibits hydrophobic properties that make it particularly suitable for reactive extraction processes in fermentation broth recovery systems [15]. The basic nature of trihexylamine allows it to function effectively as a proton acceptor in chemical reactions, making it valuable for carboxylic acid recovery from dilute aqueous solutions [14] [15].

Succinic Acid Recovery from Escherichia coli Fermentation Broths

Succinic acid recovery from Escherichia coli fermentation broths represents a critical application area for trihexylamine-based extraction systems [2] [6]. The biotechnological production of succinic acid through engineered Escherichia coli strains has demonstrated significant commercial potential, with titers exceeding 140 grams per liter and yields that meet commercial targets [1]. However, the downstream processing of these fermentation broths remains challenging due to the dilute nature of the product and the presence of various impurities [2] [4].

Trihexylamine has been investigated as an alternative to trioctylamine for the isolation and purification of succinic acid from Escherichia coli fermentation broths [2]. The reactive extraction mechanism involves the formation of acid-amine complexes at the interface between aqueous and organic phases [13]. Research has demonstrated that trihexylamine can effectively extract succinic acid from fermentation supernatants, achieving extraction efficiencies comparable to other tertiary amines [11] [13].

The molecular structure of trihexylamine, with its intermediate chain length compared to trioctylamine, provides a balance between extraction efficiency and phase separation characteristics [13] [22]. Studies have shown that the extractability of tertiary amines is proportional to their chain length when dissolved in active diluents such as 1-octanol [13]. This relationship suggests that trihexylamine would exhibit extraction performance between that of tributylamine and trioctylamine for succinic acid recovery applications [11] [13].

AmineMolecular FormulaChain Length (Carbon atoms)Relative BasicityExtraction Performance in 1-octanol
TrioctylamineC₂₄H₅₁N8Highest88%
TrihexylamineC₁₈H₃₉N6High75-80%
TripentylamineC₁₅H₃₃N5Medium-High70-75%
TributylamineC₁₂H₂₇N4Medium65-70%

Table 1: Comparison of Tertiary Amines for Reactive Extraction Performance

Reactive Extraction and Back-Extraction Strategies

Reactive extraction using trihexylamine involves the selective transfer of carboxylic acids from aqueous fermentation broths to organic phases through the formation of stable acid-amine complexes [10] [11]. The mechanism typically involves proton transfer or ion pair formation, depending on the specific amine type and organic solvent employed [10]. For trihexylamine, the reaction can be represented as a complexation between the amine and the target acid, forming extractable species that partition preferentially into the organic phase [11] [13].

The choice of diluent significantly influences the extraction performance of trihexylamine systems [11] [23]. Active diluents such as 1-octanol enhance the extraction efficiency by providing additional solvation through hydrogen bonding interactions [7] [23]. Research has demonstrated that trihexylamine dissolved in 1-octanol achieves higher distribution coefficients compared to inactive diluents like n-heptane [13] [23].

Back-extraction strategies for trihexylamine systems employ similar principles to those used with trioctylamine [7] [10]. The most effective approach involves pH-swing techniques using aqueous sodium hydroxide solutions [7] [10]. The tertiary amine structure of trihexylamine facilitates back-extraction due to reduced steric hindrance compared to secondary amines [7]. Studies have shown that pH-swing back-extraction can achieve recovery efficiencies exceeding 90% when the pH of the aqueous phase is raised above 13 [7] [10].

Extraction SystemDistribution CoefficientExtraction Efficiency (%)Loading FactorBiocompatibility
Trihexylamine + 1-octanol6.2780.85High
Trihexylamine + 1-hexanol5.8750.82High
Trihexylamine + dichloromethane7.5820.92Low
Trihexylamine + n-heptane3.2620.58High

Table 2: Trihexylamine Performance in Different Extraction Systems

Temperature-swing techniques have also been evaluated for trihexylamine systems, though they generally show lower efficiency compared to pH-swing methods [7]. The exothermic nature of the acid-amine complex formation means that elevated temperatures tend to destabilize these complexes, facilitating acid release back to the aqueous phase [7] [9]. However, the recovery efficiencies for temperature-swing operations typically remain below 30%, making pH-swing the preferred back-extraction strategy [7].

Comparative Performance with Trioctylamine in Downstream Processing Systems

The comparative performance of trihexylamine versus trioctylamine in downstream processing systems reveals both advantages and limitations of the shorter-chain amine [7] [13]. Trioctylamine consistently demonstrates superior extraction efficiency, with reported values reaching 88% for succinic acid recovery from fermentation broths [2] [13]. In contrast, trihexylamine systems typically achieve extraction efficiencies in the range of 75-80% under similar conditions [11] [13].

The distribution coefficient, a key parameter for evaluating extraction performance, shows that trioctylamine achieves values of approximately 8.01 compared to 6.2 for trihexylamine when using 1-octanol as the diluent [11] [13]. This difference reflects the higher basicity of trioctylamine due to its longer alkyl chains, which enhance the stability of the acid-amine complexes formed during extraction [13] [22].

Despite lower extraction efficiency, trihexylamine offers several operational advantages in downstream processing systems [14] [15]. The lower molecular weight and reduced viscosity of trihexylamine solutions facilitate better mass transfer characteristics and phase separation kinetics [14]. Additionally, the reduced hydrophobic character of trihexylamine compared to trioctylamine may result in lower losses of the extractant to the aqueous phase during processing [15].

ParameterTrihexylamine ProcessTrioctylamine Process
Overall Process Yield (%)7383.5
Product Purity (%)96.599.5
Solvent Consumption (L/kg acid)4.23.8
Energy Requirement (MJ/kg)12.515.2
Operating Temperature (°C)25-5025-60

Table 3: Process Integration Comparison for Succinic Acid Recovery

Back-extraction performance also differs between the two amine systems [7]. Trioctylamine in 1-hexanol achieves complete recovery (100%) using pH-swing techniques, while trihexylamine systems typically achieve 88-92% recovery under similar conditions [7]. The reduced steric hindrance in trihexylamine facilitates back-extraction, but the lower initial extraction efficiency limits the overall process yield [7] [10].

Integration with pH-/Temperature-Swing Techniques for Acid Recovery

The integration of trihexylamine-based extraction systems with pH- and temperature-swing techniques represents a comprehensive approach to acid recovery from fermentation broths [7] [9]. pH-swing operations exploit the dependence of acid-amine complex stability on the solution pH, with higher pH values inhibiting complex formation and promoting acid transfer back to the aqueous phase [7] [9].

For trihexylamine systems, optimal pH-swing conditions involve initial extraction at pH 2-3, where maximum complex formation occurs, followed by back-extraction using sodium hydroxide solutions at pH 13 [7]. The process achieves acid recovery efficiencies of 88-92%, with the recovered acid obtained in salt form requiring subsequent acidification for product isolation [7]. The regenerated trihexylamine can be recycled back to the extraction system with minimal loss of performance [7] [10].

Temperature-swing techniques offer an alternative approach that avoids salt formation but generally achieves lower recovery efficiencies [7] [9]. The exothermic nature of acid-amine complex formation means that elevated temperatures (50-70°C) can destabilize these complexes, promoting acid release [7]. However, trihexylamine systems show limited effectiveness with temperature-swing operations, typically achieving recovery rates below 25% [7].

Back-extraction MethodRecovery Efficiency (%)Optimal ConditionsProduct Form
pH-swing with NaOH88-92pH 13, 25°CSodium salt
Temperature-swing18-2260°C, neutral pHFree acid
Combined pH/Temperature85-90pH 12, 50°CMixed forms

Table 4: Back-extraction Performance for Trihexylamine Systems

Process integration studies have demonstrated that trihexylamine-based systems can be effectively coupled with fermentation operations [4] [8]. The biocompatible nature of the organic solvents used with trihexylamine, particularly 1-octanol and 1-hexanol, minimizes potential inhibitory effects on microbial growth if trace amounts remain in recycled media [8]. This compatibility enables the development of integrated bioprocesses where extraction and fermentation operations can be more closely coupled [4] [8].

Zinc Oxide Nanorods Synthesis Mechanisms

Trihexylamine serves as a crucial structure-directing agent in the hydrothermal synthesis of zinc oxide nanorods, fundamentally altering the growth kinetics and morphological characteristics of the resulting nanostructures [1] [2] [3]. The compound functions through multiple mechanisms that collectively contribute to the formation of well-defined, small-diameter zinc oxide nanorods with enhanced structural and optical properties.

The synthesis process typically involves the use of zinc acetate or zinc nitrate as precursors in aqueous solution, with trihexylamine acting as both a complexing agent and morphology-controlling additive [1] [2]. The tertiary amine structure of trihexylamine, characterized by three hexyl chains attached to a central nitrogen atom, provides optimal steric hindrance and hydrophobic interactions that influence crystal nucleation and growth patterns [5].

During the hydrothermal process, trihexylamine molecules interact with zinc ions through coordination bonds involving the lone pair electrons on the nitrogen atom [6]. This interaction serves multiple functions: first, it controls the concentration of free zinc ions available for nucleation, thereby regulating the density of nucleation sites [3] [7]. Second, the bulky hexyl chains create a hydrophobic environment around growing crystal faces, preferentially inhibiting growth in certain crystallographic directions while promoting anisotropic growth along the c-axis direction [7] [8].

Formation Mechanisms and Growth Control

The formation mechanism of trihexylamine-assisted zinc oxide nanorods follows a multi-step process involving complexation, nucleation, and directed growth [3] [7]. Initially, zinc precursor salts undergo hydrolysis in the presence of hydroxide ions, forming zinc hydroxide species. Trihexylamine molecules then coordinate with these intermediate species, forming stable complexes that serve as building blocks for nanorod formation [7] [8].

The hydrophobic nature of the trihexylamine molecule, arising from its three hexyl chains, creates preferential adsorption on specific crystal faces of zinc oxide [5]. This selective adsorption inhibits lateral growth while promoting longitudinal growth along the [1] direction, resulting in the characteristic rod-like morphology with high aspect ratios [3] [8]. The length-to-diameter ratio of the resulting nanorods can be precisely controlled by adjusting the concentration of trihexylamine in the synthesis solution [1] [2].

Temperature plays a critical role in this process, with optimal synthesis conditions typically ranging from 80 to 180 degrees Celsius [7] [8]. At lower temperatures, the kinetics of crystal growth are insufficient to overcome the energy barriers for nucleation, while at excessive temperatures, rapid nucleation leads to the formation of poorly crystalline materials with irregular morphologies [9] [7].

Structural Characteristics and Properties

Zinc oxide nanorods synthesized using trihexylamine exhibit superior structural characteristics compared to those prepared through conventional methods [3] [8]. X-ray diffraction analysis reveals that these nanorods possess the characteristic hexagonal wurtzite crystal structure with enhanced crystallinity and preferred orientation along the c-axis [9] [7]. The presence of trihexylamine during synthesis leads to the formation of nanorods with diameters typically ranging from 50 to 200 nanometers and lengths extending from 1 to 5 micrometers [3] [9].

Transmission electron microscopy studies demonstrate that trihexylamine-assisted synthesis produces nanorods with smooth surfaces and uniform diameter distribution [3] [9]. The structural integrity of these nanorods is significantly enhanced compared to materials synthesized without organic additives, exhibiting reduced defect density and improved crystalline quality [7] [8].

Infrared Luminescence Film Preparation

Trihexylamine plays an equally important role in the preparation of infrared luminescence nanohybrid films, where it functions as both a processing aid and a component that influences the optical properties of the final material [10] [11]. These films represent a class of advanced optical materials designed for applications in near-infrared photonics, solar energy conversion, and optical communications [12] [13].

The preparation process involves the incorporation of trihexylamine into polymer matrices containing luminescent nanoparticles or quantum dots [10] [11]. The compound serves multiple functions in this context: it acts as a compatibilizer between hydrophobic nanoparticles and polar polymer matrices, enhances the dispersion stability of nanoparticles within the film, and contributes to the optical properties through its own electronic transitions [14] [15].

The infrared luminescence properties of these films arise from the interaction between trihexylamine molecules and the incorporated nanophosphors [12] [16]. The tertiary amine functionality of trihexylamine can participate in energy transfer processes, either as a donor or acceptor depending on the specific nanophosphor system employed [14] [17]. This interaction leads to the modification of emission spectra, often resulting in enhanced quantum efficiency and extended emission wavelengths into the near-infrared region [18] [19].

Structural and Optical Properties of Trihexylamine-Derived Nanomaterials

Crystallographic Analysis and Phase Characterization

The structural properties of trihexylamine-derived nanomaterials exhibit distinct characteristics that differentiate them from materials synthesized through conventional approaches [3] [7]. X-ray diffraction analysis reveals that zinc oxide nanorods prepared with trihexylamine assistance demonstrate enhanced crystallinity with sharp, well-defined diffraction peaks corresponding to the hexagonal wurtzite structure [9] [8].

The crystallographic orientation of these nanorods shows a pronounced preference for growth along the [1] direction, as evidenced by the relative intensity ratios of diffraction peaks [3] [7]. This preferential orientation is directly attributable to the selective adsorption of trihexylamine molecules on specific crystal faces during the growth process [8]. The lattice parameters of trihexylamine-assisted zinc oxide nanorods remain consistent with bulk zinc oxide values, indicating that the organic additive does not induce significant lattice distortion [9] [7].

Rietveld refinement analysis of X-ray diffraction data provides quantitative information about crystallite size, microstrain, and dislocation density [20] [9]. Nanorods synthesized with trihexylamine typically exhibit average crystallite sizes ranging from 20 to 100 nanometers, depending on synthesis conditions [20] [7]. The microstrain values are generally lower compared to materials prepared without organic additives, indicating reduced structural defects and improved crystal quality [20] [9].

Morphological Characteristics and Size Distribution

Scanning electron microscopy and transmission electron microscopy analysis reveal that trihexylamine-derived zinc oxide nanorods possess distinctive morphological characteristics [3] [9]. The nanorods exhibit uniform hexagonal cross-sections with well-defined facets, smooth surface morphology, and minimal surface roughness [7] [8]. The diameter distribution of these nanorods is notably narrow, with standard deviations typically less than 10 percent of the mean diameter value [3] [9].

The aspect ratio of trihexylamine-assisted nanorods can be systematically controlled through adjustment of synthesis parameters, particularly the concentration ratio of trihexylamine to zinc precursor [1] [2]. Higher concentrations of trihexylamine tend to promote longitudinal growth, resulting in nanorods with increased aspect ratios, while lower concentrations favor more isotropic growth patterns [7] [8].

Atomic force microscopy studies provide additional insights into the surface characteristics of these nanomaterials [20] [7]. The surface roughness parameters indicate exceptionally smooth surfaces with root-mean-square roughness values typically below 2 nanometers for individual nanorods [20] [9]. This smooth surface morphology is attributed to the surfactant-like behavior of trihexylamine during crystal growth, which inhibits the formation of surface defects and promotes uniform facet development [7] [8].

Optical Properties and Electronic Band Structure

The optical properties of trihexylamine-derived nanomaterials exhibit significant enhancements compared to conventional zinc oxide nanostructures [3] [9]. UV-visible absorption spectroscopy reveals that these materials maintain the characteristic wide bandgap semiconductor properties of zinc oxide while exhibiting modified absorption edge characteristics [18] [8].

The optical bandgap of trihexylamine-assisted zinc oxide nanorods typically ranges from 3.0 to 3.3 electron volts, representing a slight red-shift compared to bulk zinc oxide [20] [18]. This bandgap modification is attributed to quantum confinement effects and the influence of surface states introduced by trihexylamine interaction [9] [8]. The absorption coefficient values remain high in the ultraviolet region, making these materials suitable for UV-sensing and photocatalytic applications [3] [9].

Photoluminescence spectroscopy provides detailed information about the electronic states and defect levels in trihexylamine-derived nanomaterials [18] [19]. The emission spectra typically exhibit multiple bands corresponding to different radiative recombination processes [17] [18]. The near-band-edge emission around 380 nanometers is associated with exciton recombination, while broader emission bands in the visible region arise from defect-related transitions [18] [9].

Surface Chemistry and Functionalization

The surface chemistry of trihexylamine-derived nanomaterials plays a crucial role in determining their optical and electronic properties [7] [8]. Fourier transform infrared spectroscopy analysis reveals the presence of characteristic vibrational modes associated with both zinc oxide and adsorbed trihexylamine molecules [1] [7]. The C-H stretching modes of the hexyl chains appear in the 2800 to 3000 wavenumber region, while the N-Zn coordination bonds manifest as additional features in the fingerprint region [7].

X-ray photoelectron spectroscopy provides quantitative information about the surface composition and chemical states of elements in these nanomaterials [20] [21]. The nitrogen 1s peak, associated with trihexylamine coordination, appears at binding energies around 400 electron volts, confirming the presence of surface-bound organic molecules [21]. The zinc 2p peaks show characteristic binding energies consistent with zinc oxide, with minor shifts attributed to the coordination environment [20] [21].

The surface functionalization with trihexylamine imparts hydrophobic characteristics to the nanomaterials, as evidenced by contact angle measurements [5]. This hydrophobic surface modification enhances the stability of these materials in aqueous environments and facilitates their incorporation into organic matrices for composite applications [22] [7].

Time-Resolved Spectroscopic Analysis

Time-resolved photoluminescence spectroscopy provides insights into the excited-state dynamics and carrier recombination processes in trihexylamine-derived nanomaterials [14] [18]. The fluorescence decay kinetics typically exhibit multi-exponential behavior, indicating the presence of multiple recombination pathways with different time constants [14] [17].

The fast component of the decay, with lifetimes ranging from 1 to 10 nanoseconds, is attributed to radiative recombination of free excitons [14] [18]. The slower component, extending to tens of nanoseconds, corresponds to recombination involving trapped carriers at surface states or defect levels [17] [18]. The relative amplitudes of these components provide information about the quality of the nanomaterial and the efficiency of different recombination processes [14] [18].

Applications in Anion Exchange Resins and Functional Fibers

Anion Exchange Resin Development and Selectivity

Trihexylamine serves as a critical functional component in the development of highly selective anion exchange resins, particularly for the removal of pertechnetate and perchlorate ions from contaminated groundwater and industrial process streams [23] [24]. The unique molecular structure of trihexylamine, characterized by three hexyl chains providing significant steric bulk around the quaternary ammonium exchange site, confers exceptional selectivity for large, less hydrated anions [23] [25].

The synthesis of trihexylamine-based anion exchange resins involves the quaternization of chloromethylated polystyrene-divinylbenzene copolymer beads with trihexylamine under controlled conditions [23] [24]. This process results in the formation of quaternary ammonium exchange sites with bulky alkyl substituents that exhibit preferential affinity for specific anions based on their hydration characteristics and ionic radius [23] [25].

The selectivity mechanism operates through a combination of electrostatic interactions and hydrophobic effects [23] [25]. Large, less hydrated anions such as pertechnetate and perchlorate experience favorable interactions with the hydrophobic environment created by the hexyl chains, while smaller, more highly hydrated anions such as chloride and nitrate are effectively excluded [23] [26]. This selectivity is quantified through distribution coefficient measurements, which demonstrate that trihexylamine-based resins exhibit distribution coefficients exceeding 300,000 milliliters per gram for pertechnetate ions [25] [26].

Bifunctional Resin Systems and Enhanced Performance

Advanced anion exchange systems incorporate trihexylamine in combination with smaller tertiary amines to create bifunctional resins with enhanced sorptive capacity and improved exchange kinetics [23] [25]. These bifunctional systems exploit the complementary properties of different amine functionalities: trihexylamine provides high selectivity for target anions, while smaller amines such as triethylamine contribute to overall exchange capacity and facilitate rapid ion transport within the resin matrix [23] [26].

The synthesis strategy for bifunctional resins involves sequential functionalization steps [23]. In the first step, chloromethylated polymer beads are reacted with trihexylamine under conditions that favor substitution at the most accessible sites [23]. The partially functionalized beads are then treated with a smaller tertiary amine to complete the functionalization of remaining sites [23]. This approach results in a heterogeneous distribution of exchange sites with different selectivity characteristics [23] [25].

Kinetic studies demonstrate that bifunctional resins containing trihexylamine and triethylamine exhibit superior performance compared to monofunctional systems [25] [26]. The combination provides both high selectivity for target anions and rapid equilibration kinetics, making these materials particularly suitable for dynamic separation processes such as column chromatography and continuous flow applications [23] [25].

Functional Fiber Applications and Nitrate Selectivity

Trihexylamine finds important applications in the development of functional fibers for selective nitrate removal from contaminated groundwater, particularly in agricultural regions where fertilizer and manure application have led to elevated nitrate concentrations [24] [27]. The incorporation of trihexylamine into fiber-based anion exchange materials provides enhanced selectivity for nitrate ions over competing anions such as sulfate and chloride [24] [27].

The preparation of trihexylamine-functionalized fibers involves the grafting of chloromethylstyrene onto polyolefin fiber substrates followed by quaternization with trihexylamine [24]. This approach produces functional fibers with high surface area and excellent mass transfer characteristics [24] [27]. The resulting materials exhibit nitrate adsorption capacities ranging from 20 to 33 milligrams per gram of dry fiber, with particularly high selectivity in mixed anion solutions [24] [27].

The selectivity of trihexylamine-based fibers for nitrate over sulfate ions is especially noteworthy, as this represents a significant challenge in water treatment applications [24] [27]. Comparative studies demonstrate that while resins functionalized with smaller amines show decreased nitrate removal efficiency in the presence of sulfate ions, trihexylamine-based materials maintain consistent nitrate removal rates even at high sulfate concentrations [24] [27].

Regeneration and Reusability Characteristics

The practical application of trihexylamine-based anion exchange materials requires efficient regeneration procedures to enable repeated use cycles [24] [27]. Biological denitrification has emerged as a promising regeneration strategy for nitrate-loaded exchange materials, offering the advantage of complete nitrate destruction rather than simple concentration and disposal [24] [27].

The regeneration process involves the treatment of nitrate-saturated exchange materials with glucose and soil microorganisms under anaerobic conditions [24] [27]. The adsorbed nitrate is converted to nitrogen gas through the denitrification pathway, effectively regenerating the exchange sites for subsequent use [24] [27]. However, current regeneration efficiencies are limited, with only approximately 10 percent of adsorbed nitrate being successfully denitrified under optimized conditions [24] [27].

Research efforts are focused on improving regeneration efficiency through optimization of carbon source concentration, pH adjustment, and inoculation with specialized denitrifying bacteria [24] [27]. Enhanced regeneration protocols could significantly improve the economic viability of trihexylamine-based exchange materials for large-scale water treatment applications [24] [27].

Performance Comparison and Optimization

Systematic comparison of trihexylamine with other tertiary amines in anion exchange applications reveals distinct performance characteristics [24] [27]. While smaller amines such as trimethylamine and triethylamine provide higher total exchange capacities, trihexylamine offers superior selectivity for specific target anions [24] [27]. The maximum adsorption capacity of trihexylamine-based resins for nitrate is typically around 21 milligrams per gram, which is lower than that achieved with smaller amines but is compensated by enhanced selectivity [24] [27].

The adsorption isotherms for trihexylamine-based materials follow the Langmuir model, indicating monolayer adsorption behavior with well-defined saturation capacities [24] [27]. The Langmuir parameters provide quantitative measures of binding affinity and maximum adsorption capacity, enabling systematic optimization of material properties for specific applications [24] [27].

Economic analysis of trihexylamine-based anion exchange systems indicates favorable cost-benefit ratios for applications requiring high selectivity, despite the higher cost of the tertiary amine compared to simpler alternatives [23] [25]. The superior selectivity reduces the frequency of regeneration cycles and minimizes interference from competing ions, resulting in lower overall operating costs for specialized separation applications [23] [25].

Physical Description

Liquid

XLogP3

7.3

Boiling Point

261.7 °C

UNII

A9392WA249

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (98.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

68038-01-7
102-86-3

Wikipedia

Trihexylamine

General Manufacturing Information

All other chemical product and preparation manufacturing
1-Hexanamine, N,N-dihexyl-: ACTIVE
Amines, tri-C6-12-alkyl: ACTIVE

Dates

Last modified: 08-15-2023

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